4-Nitropyridine N-oxide

説明

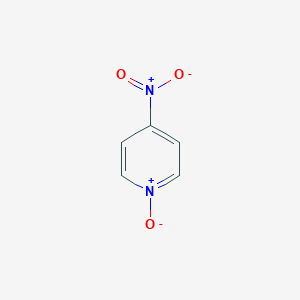

Structure

3D Structure

特性

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKNNAKAVAHBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041524 | |

| Record name | 4-Nitropyridine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyridine, 4-nitro-, 1-oxide is a solid. (EPA, 1998), Solid; [CAMEO] Crystalline solid; [MSDSonline] | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000594 [mmHg] | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1124-33-0 | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5166 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitropyridine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-nitro-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitropyridine-1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULB29Z652D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160.5 °C | |

| Record name | PYRIDINE, 4-NITRO-, 1-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6415 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitropyridine N-oxide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropyridine (B72724) N-oxide is a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the presence of both a nitro group and an N-oxide functionality, render it a versatile building block for the preparation of a wide array of substituted pyridines. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-nitropyridine N-oxide, detailed experimental protocols for its synthesis, and an exploration of its reactivity, with a focus on nucleophilic aromatic substitution.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as yellow to brown crystals or powder.[1][2] It is sparingly soluble in water but soluble in polar organic solvents such as ethanol (B145695) and DMSO.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂O₃ | [2][4] |

| Molecular Weight | 140.10 g/mol | [4] |

| CAS Number | 1124-33-0 | [4] |

| Appearance | Yellow to brown crystals or powder | [1][2] |

| Melting Point | 159-162 °C | [1] |

| Boiling Point | 256.56 °C (estimate) | |

| Density | 1.49 g/cm³ | [3] |

| pKa | -1.37 ± 0.10 (Predicted) | [1] |

| Solubility in Water | Slightly soluble/insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., ethanol, DMSO) | [3] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 8.23 (d, J = 7.6 Hz, 2H), 8.13 (d, J = 7.6 Hz, 2H) | [5] |

| IR (KBr) | 3115, 3080 cm⁻¹ (C-H aromatic stretch), 1600 cm⁻¹ (C=C aromatic stretch), 1515, 1345 cm⁻¹ (N=O asymmetric and symmetric stretch) | [6] |

| UV-Vis | λmax in the range of 330-355 nm, solvatochromic effect observed | [7][8] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight | [4] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the electrophilic nitration of pyridine (B92270) N-oxide. The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 4-position.

Synthesis Workflow

The general workflow for the synthesis of this compound from pyridine N-oxide is depicted below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Nitration of Pyridine N-oxide

This protocol is adapted from established literature procedures.[4][6]

Materials:

-

Pyridine N-oxide (9.51 g, 100 mmol)

-

Fuming nitric acid (12 mL, ~0.29 mol)

-

Concentrated sulfuric acid (30 mL, ~0.56 mol)

-

Ice

-

Saturated sodium carbonate solution

-

Deionized water

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Internal thermometer

-

Addition funnel with pressure equalization

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Beakers

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Desiccator

Procedure:

-

Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid while cooling in an ice bath and stirring. Allow the mixture to warm to 20 °C before use.

-

Reaction Setup: Assemble a 100 mL three-neck flask with a reflux condenser, an internal thermometer, and an addition funnel. Equip the reflux condenser with an adapter to vent the evolved nitrous fumes through a trap containing a sodium hydroxide (B78521) solution.

-

Reaction: Charge the reaction flask with 9.51 g (100 mmol) of pyridine N-oxide and heat to 60 °C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[4]

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto approximately 150 g of crushed ice in a large beaker.

-

Neutralization: Slowly and in portions, add a saturated sodium carbonate solution to the acidic mixture with vigorous stirring until the pH reaches 7-8. This step should be performed carefully due to strong foaming. A yellow crystalline solid will precipitate.

-

Isolation of Crude Product: Collect the precipitated solid, which is a mixture of the product and sodium sulfate (B86663), by suction filtration using a Büchner funnel.

-

Purification: Transfer the crude solid to a beaker and add acetone to dissolve the this compound, leaving the insoluble sodium sulfate behind. Separate the insoluble salt by filtration.

-

Final Product: Evaporate the acetone from the filtrate using a rotary evaporator. Dry the resulting yellow product in a desiccator. The reported yield is approximately 42%.[4] The product can be further purified by recrystallization from acetone if necessary.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group and the N-oxide functionality make the pyridine ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4-position.[9] The nitro group is an excellent leaving group in these reactions.

General Reaction Pathway

A variety of nucleophiles can displace the nitro group to yield 4-substituted pyridine N-oxides, which can be subsequently reduced to the corresponding 4-substituted pyridines.[9]

Caption: General pathway for nucleophilic substitution of this compound.

Example: Reaction with Piperidine (B6355638)

The reaction of 4-nitropyridine 1-oxide with piperidine in ethanol has been studied and follows second-order kinetics in the absence of light.[10] This reaction is accelerated by exposure to ultraviolet light.[10]

Experimental Note: Kinetic studies of such reactions can be performed by preparing solutions of the reactants in a suitable solvent (e.g., ethanol) at a constant temperature. The progress of the reaction can be monitored using a UV-Vis spectrophotometer by observing the increase in absorbance of the product at a wavelength where it absorbs strongly and the starting material does not.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[11] It may cause skin, eye, and respiratory irritation.[11] Aromatic nitro compounds can be oxidizing agents and may react vigorously with reducing agents.[4] Mixtures of this compound with diethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate have been reported to explode when heated above 130 °C.[4] When heated to decomposition, it emits toxic fumes of nitrogen oxides.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an accessible starting material for the preparation of a diverse range of 4-substituted pyridine derivatives. The high reactivity of the 4-position towards nucleophilic attack is a key feature that is widely exploited in the development of new pharmaceuticals and other functional materials. Researchers and drug development professionals should be familiar with its properties and handling requirements to safely and effectively utilize this important compound in their work.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Molecular structure and electron distribution of this compound: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 8. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

4-Nitropyridine N-oxide CAS number, structure, and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitropyridine N-oxide, a versatile heterocyclic compound with significant potential in various research and development fields. This document details its chemical identity, structure, and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and for evaluating its biological activities, particularly its roles as a quorum sensing inhibitor and an inhibitor of Na,K-ATPase.

Core Compound Information

Chemical Identity and Structure

This compound is an organic compound featuring a pyridine (B92270) ring substituted with a nitro group at the 4-position and an N-oxide functional group.[1] This structure imparts unique chemical reactivity and biological activity.

-

IUPAC Name: 4-nitro-1-oxidopyridin-1-ium[2]

-

Synonyms: 4-Nitropyridine 1-oxide, p-Nitropyridine N-oxide[2]

The chemical structure of this compound is presented below:

Figure 1. Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 140.10 g/mol | [2] |

| Appearance | Light yellow to amber to dark green powder/crystal | [4] |

| Melting Point | 159-164 °C | [5] |

| Water Solubility | Sparingly soluble | [5] |

| logP | -0.6 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a few different routes. A common and effective method is the nitration of pyridine N-oxide.

Experimental Protocol: Nitration of Pyridine N-oxide

This protocol describes the synthesis of this compound via the electrophilic nitration of pyridine N-oxide.

Materials:

-

Pyridine N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Crushed ice

-

Saturated aqueous sodium carbonate solution

-

Acetone (B3395972) (for recrystallization)

-

Three-neck flask, reflux condenser, internal thermometer, addition funnel, magnetic stir bar

-

Sodium hydroxide (B78521) trap

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a flask equipped with a magnetic stir bar and cooled in an ice bath, cautiously add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with continuous stirring.

-

Allow the mixture to warm to room temperature (approximately 20°C) before use.

-

-

Reaction Setup:

-

In a three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide.

-

Heat the flask to 60°C.

-

Attach a sodium hydroxide trap to the reflux condenser to neutralize the nitrous fumes produced during the reaction.

-

-

Nitration:

-

Transfer the prepared nitrating mixture to the addition funnel.

-

Add the nitrating mixture dropwise to the stirred pyridine N-oxide over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture onto approximately 150 g of crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches approximately 8. A yellow solid will precipitate.

-

To ensure complete precipitation, cool the mixture in an ice bath.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

-

Purification:

-

The crude this compound can be further purified by recrystallization from acetone to yield the final product.

-

Biological Activity and Experimental Protocols

This compound has been identified as an inhibitor of two key biological processes: bacterial quorum sensing and the activity of the Na,K-ATPase enzyme.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. This compound has been shown to act as a quorum sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa, likely by binding to the LasR receptor.[2]

This protocol outlines a general method for screening for quorum sensing inhibitors using a bacterial reporter strain. This assay measures the inhibition of a reporter gene (e.g., encoding for β-galactosidase or a fluorescent protein) that is under the control of a quorum sensing-regulated promoter.

Materials:

-

P. aeruginosa or a suitable E. coli reporter strain (e.g., one expressing LasR and a lasB-lacZ fusion)

-

Luria-Bertani (LB) broth

-

Appropriate antibiotics for the reporter strain

-

N-acyl homoserine lactone (AHL) autoinducer (e.g., 3-oxo-C12-HSL for LasR)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Plate reader for measuring absorbance and fluorescence/luminescence

Procedure:

-

Prepare Bacterial Culture:

-

Inoculate the reporter strain into LB broth with the appropriate antibiotics and grow overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 in fresh LB broth.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the AHL autoinducer to all wells (except for negative controls).

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Add the diluted bacterial culture to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) with shaking.

-

-

Measurement:

-

Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

Measure the reporter signal (e.g., fluorescence or β-galactosidase activity using a suitable substrate like ONPG).

-

-

Data Analysis:

-

Normalize the reporter signal to the cell density (Reporter Signal / OD₆₀₀).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Inhibition of Na,K-ATPase Activity

This compound has been shown to inhibit the activity of Na,K-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

This protocol describes a colorimetric assay to measure the inhibition of Na,K-ATPase activity by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na,K-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)

-

ATP solution

-

Ouabain (a specific inhibitor of Na,K-ATPase for control experiments)

-

This compound (or other test compounds)

-

Malachite green reagent for phosphate detection

-

96-well microtiter plates

-

Plate reader for measuring absorbance

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control with ouabain.

-

Add the Na,K-ATPase enzyme preparation to each well.

-

-

Initiate Reaction:

-

Start the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid or sodium dodecyl sulfate).

-

Add the malachite green reagent to each well to complex with the liberated inorganic phosphate.

-

Allow color to develop for a specified time.

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., ~620-660 nm).

-

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each well.

-

The Na,K-ATPase specific activity is the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

-

Calculate the percentage of inhibition of Na,K-ATPase activity for each concentration of this compound.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of quorum sensing inhibition by this compound and a general workflow for its synthesis.

Caption: Proposed mechanism of quorum sensing inhibition by this compound in P. aeruginosa.

Caption: General workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Solubility and Stability of 4-Nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Nitropyridine N-oxide, a key intermediate in pharmaceutical and materials science research. This document outlines its qualitative solubility in various solvents, its known stability characteristics, and detailed experimental protocols for quantitative analysis.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is a hygroscopic compound and may be deliquescent, meaning it can absorb moisture from the air and dissolve in it.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | [3] |

| Molecular Weight | 140.10 g/mol | [3] |

| Melting Point | 159-162 °C | [4] |

| pKa (of conjugate acid) | -1.7 | [5] |

Solubility Profile

This compound exhibits solubility in a range of polar organic solvents.[1][6] Its solubility in water is limited, and it is generally considered insoluble or immiscible in aqueous solutions and non-polar organic solvents.[2]

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Polar Protic Solvents | ||

| Water | Insoluble/Slightly Soluble | [2] |

| Methanol | Soluble | [1] |

| Ethanol (B145695) | Soluble | [1] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][7] |

| Acetone | Soluble | [1] |

| Dichloromethane (CH₂Cl₂) | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Non-Polar Solvents | ||

| Toluene | Soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Benzene | Scarcely Soluble | [1] |

Stability Profile

This compound is considered stable under normal storage conditions.[2] However, it is susceptible to degradation under specific environmental stresses. As a nitroaromatic compound, it may pose an explosion risk if subjected to shock or rapid, uncontrolled heating.[2]

3.1 Thermal Stability

The compound is known to decompose upon heating.[3] Mixtures with certain substances, such as diethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, have been reported to explode when heated above 130 °C.[3]

3.2 Photostability

While comprehensive photostability studies are not widely published, there is evidence to suggest that this compound may be sensitive to light. A light-catalyzed reaction with piperidine (B6355638) in ethanol has been reported, indicating potential for photodegradation.

3.3 pH and Chemical Stability

This compound is very stable in dilute aqueous acid solutions.[8] However, it can undergo nucleophilic substitution of the nitro group under alkaline conditions. For instance, treatment with an alkaline solution of hydrogen peroxide can replace the nitro group with a hydroxyl group.[8] The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, bases, and strong reducing agents.[2]

Experimental Protocols

This section provides detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

4.1 Protocol for Quantitative Solubility Determination

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in various solvents.

4.1.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, THF)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.1.2 Procedure

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility in units such as mg/mL or mol/L.

4.2 Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.

4.2.1 Suggested HPLC Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: UV detection in the range of 330-355 nm, where the compound is known to have a chromophore.[9]

-

Column Temperature: 30 °C

4.2.2 Method Validation The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for stability studies.

4.3 Protocol for Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

4.3.1 Hydrolytic Stability

-

Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Store the solutions at an elevated temperature (e.g., 60 °C) and protect from light.

-

Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) using the validated HPLC method.

4.3.2 Oxidative Stability

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at various time intervals.

4.3.3 Photostability

-

Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Keep control samples protected from light at the same temperature.

-

Analyze the exposed and control samples by HPLC.

4.3.4 Thermal Stability

-

Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 80 °C).

-

Analyze the sample at different time points.

-

For more detailed thermal analysis, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and any thermal transitions.

Visualizations

5.1 Experimental Workflow for Solubility Determination

Caption: A schematic of the isothermal shake-flask method.

5.2 Logical Flow for Forced Degradation Studies

Caption: Overview of forced degradation pathways and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-Nitropyridine N-oxide: A Technical Guide to Health Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropyridine (B72724) N-oxide is a valuable reagent in chemical synthesis and a compound of interest in pharmaceutical research. However, its utility is matched by significant health hazards that necessitate stringent safety protocols. This technical guide provides an in-depth overview of the known health risks associated with 4-Nitropyridine N-oxide, including its acute toxicity, irritation potential, and evidence regarding its carcinogenicity and mutagenicity. Detailed safety precautions, handling procedures, and emergency responses are outlined to ensure the protection of laboratory personnel. This document summarizes key quantitative toxicological data, presents relevant experimental methodologies, and includes visualizations of metabolic pathways and experimental workflows to offer a comprehensive safety resource for professionals working with this compound.

Health Hazard Information

This compound is classified as a hazardous substance and presents several health risks upon exposure. It is crucial for all personnel handling this chemical to be fully aware of its toxicological profile.

Acute Toxicity

The primary route of acute toxicity for this compound is ingestion. Animal studies have demonstrated its high toxicity via oral exposure.[1][2][3]

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 107 mg/kg | [2] |

Symptoms of acute exposure may include irritation to the eyes, skin, and respiratory tract.[1][4] In severe cases of ingestion, it may cause irritation or burns to the esophageal or gastrointestinal tract.[4]

Irritation

This compound is a known irritant to the skin, eyes, and respiratory system.[1][2][4] Direct contact can cause inflammation and irritation.[2] Pre-existing dermatitis may be exacerbated by exposure.[2]

Carcinogenicity

There is limited evidence suggesting a carcinogenic effect of this compound.[2] While it is not listed as a carcinogen by major regulatory agencies such as IARC, NTP, ACGIH, or OSHA, studies on its derivatives and related compounds warrant caution.[5] Notably, the structurally related compound 4-nitroquinoline (B1605747) N-oxide is a potent carcinogen.[2] A study on this compound and its alkyl derivatives found that 4-NPO itself showed carcinogenic activity in mice, although it was less potent than some of its methylated derivatives.

Mutagenicity

Mutation data for this compound has been reported.[6] Studies have shown that it is mutagenic in bacterial strains such as Salmonella typhimurium and Escherichia coli.[6] The mutagenicity of this compound is considered moderate compared to some of its derivatives.[6]

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound to minimize the risk of exposure.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[4]

-

Skin Protection: Wear a lab coat, and consider impervious clothing if there is a risk of significant exposure.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.[7]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]

Handling and Storage

-

Avoid all personal contact with the chemical, including inhalation of dust.[2]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

-

Keep containers tightly sealed when not in use.[2]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

-

Protect containers from physical damage.[2]

Experimental Protocols

Understanding the methodologies used to assess the hazards of this compound is crucial for interpreting the data and for designing further studies.

Carcinogenicity Study in Mice (General Protocol)

Carcinogenicity studies for compounds like this compound typically follow a long-term rodent bioassay protocol. A representative, though not specific to this exact compound, protocol is outlined below, based on general guidelines for such studies.[8][9]

-

Test Animals: Female mice are commonly used.[6]

-

Administration: The test substance is administered, for example, through subcutaneous injection.

-

Dosage: Multiple dose groups are used, including a control group receiving the vehicle only. Doses are determined from preliminary toxicity studies.

-

Duration: The study is conducted over a significant portion of the animal's lifespan, typically up to two years for a full carcinogenicity bioassay.[9]

-

Observation: Animals are monitored regularly for clinical signs of toxicity and tumor development.

-

Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and tissues are examined microscopically for the presence of neoplasms.[9]

Ames Test for Mutagenicity (General Protocol)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][11][12][13] The following is a generalized protocol.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) and tryptophan-dependent strains of Escherichia coli are used.[6][12]

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[12]

-

Procedure:

-

The bacterial tester strain is incubated with the test substance at various concentrations.

-

The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

Plates are incubated for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[10]

Visualizations

Postulated Metabolic Activation Pathway

The genotoxicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive intermediates that can form adducts with DNA. While the specific metabolic pathway for this compound is not fully elucidated in the provided search results, a plausible pathway can be inferred from related compounds like 4-nitroquinoline 1-oxide.[1] This involves the reduction of the nitro group to a nitroso and then to a hydroxylamino group, which can be further activated to a reactive electrophile that binds to DNA.

Caption: Postulated metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound is a critical process for its use in research and development. A common method involves the nitration of pyridine (B92270) N-oxide.[14] The following diagram illustrates a general workflow for this synthesis and subsequent purification.

References

- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. JoDrugs. 4-NITROPYRIDINE-N-OXIDE [jodrugs.com]

- 6. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. iitri.org [iitri.org]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

The Dawn of a Versatile Heterocycle: A Technical Guide to the Discovery and Historical Background of Pyrydine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich historical background of pyridine (B92270) N-oxides, a class of compounds that has become indispensable in synthetic and medicinal chemistry. From their initial synthesis to their role as versatile intermediates, this document provides a comprehensive overview of their journey from laboratory curiosity to essential building blocks in modern drug development.

The Initial Discovery: A Serendipitous Oxidation

The story of pyridine N-oxides begins in the early 20th century, a period of burgeoning interest in the chemistry of heterocyclic compounds. In 1926, the German chemist Jakob Meisenheimer reported the first synthesis of pyridine N-oxide.[1][2] His pioneering work involved the direct oxidation of pyridine using peroxybenzoic acid as the oxidizing agent.[1][2] This discovery was a significant milestone, as it introduced a new functional group that dramatically altered the chemical reactivity of the pyridine ring.

The N-oxide functionality transforms the electron-poor pyridine ring into a system with unique electronic properties. The oxygen atom acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the ring, while the nitrogen atom bears a formal positive charge. This "push-pull" nature makes the pyridine N-oxide ring susceptible to both electrophilic and nucleophilic attack, a duality not readily observed in the parent pyridine.

Following its discovery, pyridine N-oxide remained a subject of academic interest for several decades. It wasn't until 1954 that the compound was commercialized, paving the way for its widespread use as a synthetic intermediate.

Physicochemical Properties and Reactivity

The introduction of the N-oxide group imparts distinct physicochemical properties to the pyridine scaffold. A comparison of key quantitative data for pyridine and its N-oxide, along with several substituted derivatives, is summarized in the tables below.

Physical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyridine | C₅H₅N | 79.10 | -41.6 | 115.2 |

| Pyridine N-oxide | C₅H₅NO | 95.10 | 65-66 | 270 |

Data for pyridine N-oxide sourced from[1].

Electronic Properties

The N-oxide group significantly influences the electronic distribution within the pyridine ring, which is reflected in its dipole moment and basicity (pKa).

| Compound | Dipole Moment (D) | pKa (of conjugate acid) |

| Pyridine | 2.03 | 5.2 |

| Pyridine N-oxide | 4.37 | 0.79 |

| 4-Nitropyridine N-oxide | - | -1.7 |

| 4-Methoxypyridine N-oxide | - | 2.04 |

| 4-Methylpyridine N-oxide | - | 1.29 |

| 3-Methylpyridine N-oxide | - | 1.08 |

Data sourced from.

The higher dipole moment of pyridine N-oxide compared to pyridine indicates a greater charge separation. Furthermore, the significantly lower pKa of the conjugate acid of pyridine N-oxide demonstrates that it is a much weaker base than pyridine.

Experimental Protocols

The methodologies for synthesizing pyridine N-oxides have evolved since Meisenheimer's initial report. While peroxybenzoic acid was the first reagent used, other peroxy acids and oxidizing agents have since been employed for improved efficiency and safety.

Meisenheimer's Original Synthesis (1926)

A Classic Laboratory Preparation: Oxidation with Peracetic Acid

A well-established and detailed procedure for the synthesis of pyridine N-oxide is the oxidation of pyridine with peracetic acid, as documented in Organic Syntheses.

Reaction: C₅H₅N + CH₃CO₃H → C₅H₅NO + CH₃CO₂H

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, 110 g (1.39 moles) of pyridine is placed.

-

While stirring, 250 ml (1.50 moles) of 40% peracetic acid is added dropwise at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, the mixture is stirred until the temperature drops to 40°C.

-

The resulting solution of pyridine N-oxide acetate (B1210297) is then processed to isolate the final product. The acetic acid is removed by warming on a steam bath under vacuum.

-

The crude product is then distilled under high vacuum (≤1 mm Hg) to yield pure pyridine N-oxide as a colorless, hygroscopic solid.

Caution: Peroxy acids are strong oxidizers and can be explosive. Appropriate safety precautions must be taken. The absence of peroxides should be confirmed before distillation.

The Logic of Synthesis and Reactivity

The unique electronic nature of pyridine N-oxides dictates their synthesis and subsequent reactions, making them valuable intermediates for the preparation of substituted pyridines.

Caption: Synthesis and reactivity pathways of pyridine N-oxide.

The diagram above illustrates the fundamental transformations involving pyridine N-oxides. The oxidation of pyridine yields the N-oxide, which exhibits resonance structures that direct electrophilic substitution primarily to the 4-position. Nucleophilic attack is also facilitated, often after activation of the oxygen atom. Subsequent deoxygenation of the substituted pyridine N-oxide provides access to a wide range of functionalized pyridines that are otherwise difficult to synthesize directly.

Evolution of Synthetic Methods

The initial use of peroxybenzoic and peracetic acids has been expanded to include a variety of other oxidizing agents, each with its own advantages in terms of safety, selectivity, and substrate scope.

Caption: Evolution of oxidizing agents for pyridine N-oxide synthesis.

Modern methods often employ meta-chloroperoxybenzoic acid (m-CPBA) due to its commercial availability and relatively good stability.[3] Furthermore, catalytic systems using hydrogen peroxide as the terminal oxidant, such as with methyltrioxorhenium (MTO) or sodium tungstate, have been developed to offer more environmentally benign and atom-economical routes to pyridine N-oxides.[3]

Impact on Drug Development and Beyond

The true significance of pyridine N-oxides lies in their role as versatile intermediates. The ability to functionalize the pyridine ring at positions that are typically unreactive has been a boon for medicinal chemistry. Many pharmaceuticals contain the pyridine N-oxide moiety or are synthesized via a pyridine N-oxide intermediate. Notable examples include the anti-ulcer drug omeprazole (B731) and the antifungal agent zinc pyrithione.[1] The unique properties of the N-oxide group can also be exploited to modify the pharmacokinetic properties of a drug, such as its solubility and metabolic profile.

The discovery of pyridine N-oxides by Jakob Meisenheimer was a pivotal moment in heterocyclic chemistry. What began as a fundamental study of oxidation has blossomed into a field with profound implications for organic synthesis, materials science, and, most significantly, the development of new therapeutic agents. The ongoing exploration of the reactivity and applications of pyridine N-oxides ensures that their legacy will continue to grow for the foreseeable future.

References

Spectroscopic and Synthetic Profile of 4-Nitropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for 4-Nitropyridine N-oxide, a key intermediate in the synthesis of various pyridine (B92270) derivatives used in medicinal chemistry and materials science.[1] This document outlines the compound's characteristic spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit distinct signals corresponding to the aromatic pyridine ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.23 | d | 7.6 | H-2, H-6 | CDCl₃ |

| 8.13 | d | 7.6 | H-3, H-5 | CDCl₃ |

| 8.18 - 8.23 | m (AA') | N/A | H-2, H-6 | DMSO-d₆ |

| 8.40 - 8.44 | m (BB') | N/A | H-3, H-5 | DMSO-d₆ |

Data sourced from multiple references.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 142.01 | C-4 | DMSO-d₆ |

| 140.20 | C-2, C-6 | DMSO-d₆ |

| 121.31 | C-3, C-5 | DMSO-d₆ |

Data sourced from reference[2].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic vibrational frequencies are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3115, 3080 | C-H stretching (aromatic) |

| 1600 | C=C stretching (aromatic) |

| 1515, 1345 | N=O stretching (asymmetric and symmetric) |

Data sourced from reference[2].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 140 | 999 | [M]⁺ |

| 110 | 492 | [M - NO]⁺ |

| 63 | 298 | |

| 39 | 534 | |

| 30 | 345 | [NO]⁺ |

Data represents the top 5 peaks from electron ionization (EI) at 70 eV.[3] The molecular ion peak [M]⁺ is observed at m/z 140, consistent with the molecular formula C₅H₄N₂O₃.[4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of pyridine-N-oxide.[2][5]

Materials:

-

Pyridine-N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate (Na₂CO₃) solution

Procedure: [2]

-

Preparation of Nitrating Acid: Fuming nitric acid is slowly added to concentrated sulfuric acid under cooling in an ice bath.

-

Reaction Setup: A three-neck flask is equipped with a reflux condenser, internal thermometer, and an addition funnel.

-

Nitration: Pyridine-N-oxide is heated to 60°C in the reaction flask. The prepared nitrating acid is then added dropwise, causing the temperature to initially drop. The reaction mixture is subsequently heated to 125-130°C for 3 hours.

-

Work-up: After cooling, the reaction mixture is poured onto crushed ice. The acidic solution is then carefully neutralized with a saturated sodium carbonate solution until a pH of 7-8 is reached, which results in the precipitation of a yellow solid.

-

Purification: The crude product, containing sodium sulfate, is collected by filtration. The solid is then washed with acetone to remove the inorganic salts. The acetone is evaporated to yield the purified this compound. Recrystallization from acetone can be performed for further purification if necessary.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy: [6]

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using a standard pulse program.

IR Spectroscopy: [3]

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet (KBr wafer technique).

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Mass Spectrometry: [3]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Electron ionization (EI) is a common method used for this type of molecule.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the analytical techniques used for the characterization of this compound.

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to the Electron Distribution and Molecular Structure of 4-Nitropyridine N-oxide

Abstract

4-Nitropyridine (B72724) N-oxide (4-NPO) is a pivotal heterocyclic compound with broad applications, ranging from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its use in the development of nonlinear optical materials.[1][2] Its biological significance is highlighted by its activity as a quorum-sensing inhibitor and its potential as an antifungal agent.[1][3] This technical guide provides a comprehensive analysis of the molecular structure and electron distribution of 4-NPO, supported by experimental data and computational studies. It details the methodologies for its synthesis and characterization, presenting quantitative data in structured tables and illustrating complex workflows through diagrams to serve as a vital resource for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular architecture of 4-Nitropyridine N-oxide has been precisely determined through gas-phase electron diffraction (GED) monitored by mass spectrometry, complemented by quantum chemical calculations at the DFT and MP2 levels of theory.[1][4] These studies reveal a planar pyridine (B92270) ring structure. The presence of two powerful electron-withdrawing groups, the N-oxide (N→O) and the para-positioned nitro (–NO₂), significantly influences the geometry of the pyridine ring compared to its unsubstituted counterpart.

A key finding is the impact of the –NO₂ group on specific structural parameters. It causes an increase in the ipso-angle (the C2-C1-C6 angle where the nitro group is attached) and a notable decrease in the length of the semipolar N→O bond.[1][5] This is a direct consequence of the electronic perturbations induced by the substituent. The experimental data align excellently with theoretical calculations, providing a high degree of confidence in the determined structure.[1]

Data Presentation: Geometric Parameters

The following table summarizes the key experimental and theoretical geometric parameters for this compound, providing a clear comparison of bond lengths and angles.

| Parameter | GED (Experimental, rh1) [1] | DFT (B3LYP/aug-cc-pVTZ) [1] | MP2 (aug-cc-pVTZ) [1] |

| Bond Lengths (Å) | |||

| r(N1–O1) | 1.258 ± 0.009 | 1.259 | 1.282 |

| r(C4–N2) | 1.465 ± 0.008 | 1.458 | 1.455 |

| r(N2–O2) | 1.231 ± 0.004 | 1.226 | 1.246 |

| r(N1–C2) | 1.378 ± 0.005 | 1.377 | 1.373 |

| r(C2–C3) | 1.378 ± 0.005 | 1.376 | 1.377 |

| r(C3–C4) | 1.393 ± 0.004 | 1.394 | 1.393 |

| **Bond Angles (°) ** | |||

| ∠(C6–N1–C2) | 122.9 ± 0.7 | 123.5 | 123.3 |

| ∠(N1–C2–C3) | 119.5 ± 0.5 | 119.0 | 119.1 |

| ∠(C2–C3–C4) | 119.9 ± 0.4 | 120.2 | 120.1 |

| ∠(C3–C4–C5) | 118.3 ± 0.7 | 118.1 | 118.3 |

| ∠(O1–N1–C2) | 118.6 ± 0.4 | 118.3 | 118.3 |

| ∠(C4–N2–O2) | 117.8 ± 0.4 | 117.8 | 117.7 |

| ∠(O2–N2–O3) | 124.4 ± 0.8 | 124.4 | 124.6 |

Electron Distribution

The electronic landscape of 4-NPO is dominated by the polarity of the N-oxide bond and the potent electron-withdrawing nature of the nitro group.[2] This combination leads to a significant redistribution of electron density across the molecule. The N⁺–O⁻ bond is inherently polar and capable of forming strong hydrogen bonds, a feature relevant to its biological activity.[3]

Advanced theoretical analyses, including the Natural Bond Orbital (NBO) scheme and the Quantum Theory of Atoms in Molecule (QTAIM), have been employed to dissect the electron density distribution.[1][5] These studies confirm that the –NO₂ group withdraws electron density from the pyridine ring, which in turn affects the properties of the N→O bond and the overall reactivity of the molecule. This electronic profile is fundamental to its utility as an oxidant and oxygen transfer reagent in chemical synthesis and its interactions in biological systems.[6]

Experimental and Computational Methodologies

Synthesis Protocol: Nitration of Pyridine N-oxide

The most common laboratory synthesis of this compound involves the electrophilic nitration of pyridine N-oxide.[7][8] The N-oxide group activates the pyridine ring, directing nitration primarily to the 4-position.[9]

Experimental Protocol:

-

Preparation of Nitrating Acid: Fuming nitric acid (HNO₃) is carefully added to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.[10] This exothermic reaction produces the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction Setup: The reaction is conducted in a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel.[10]

-

Nitration: Pyridine N-oxide is heated to approximately 60°C. The prepared nitrating acid is then added dropwise to the flask.[10]

-

Heating: Following the addition, the reaction mixture is heated to an internal temperature of 125-130°C for several hours to ensure the reaction goes to completion.[10]

-

Work-up: The mixture is cooled to room temperature and carefully poured onto crushed ice.[10]

-

Neutralization and Precipitation: The acidic solution is neutralized by the portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. This causes the product to precipitate as a yellow crystalline solid.[10]

-

Purification: The crude product is collected by filtration. It can be further purified by recrystallization from a suitable solvent, such as acetone, to yield pure this compound.[10]

Structural Characterization: Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in crystals.

Experimental Protocol:

-

Sample Preparation: A solid sample of purified 4-NPO is placed into a resistively heated nozzle system.

-

Vaporization: The sample is heated under high vacuum to generate a molecular beam.

-

Electron Diffraction: A high-energy beam of electrons is fired perpendicularly through the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector (e.g., a photoplate or CCD camera). The pattern consists of concentric rings whose intensity varies with the scattering angle.

-

Data Analysis: The recorded diffraction intensities are converted into a molecular scattering curve.

-

Structure Refinement: A theoretical model of the molecule's geometry is constructed. The geometric parameters (bond lengths, angles) of this model are refined by least-squares fitting of the calculated scattering curve to the experimental one. Quantum chemical calculations are often used to provide constraints and starting parameters for this refinement.[1]

Computational Chemistry Protocol

Theoretical calculations are indispensable for complementing experimental data, providing insights into properties that are difficult to measure directly.

Methodology:

-

Initial Structure: An initial 3D structure of 4-NPO is built using molecular modeling software.

-

Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP functional) with a suitable basis set (e.g., aug-cc-pVTZ).[1]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also yields theoretical vibrational spectra (e.g., IR) and thermodynamic properties.

-

Property Calculation: Using the optimized geometry, further calculations are run to determine electronic properties. This can include:

-

NBO Analysis: To analyze charge distribution, orbital interactions, and bond character.[1]

-

QTAIM Analysis: To characterize atomic charges and bond paths based on the topology of the electron density.[1]

-

Molecular Orbital Analysis: To determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Conclusion

This compound possesses a well-defined molecular structure and a highly polarized electron distribution, both of which are significantly modulated by the interplay between the N-oxide and nitro functional groups. The congruence of high-level experimental data from gas-phase electron diffraction and theoretical results from quantum chemical calculations provides a robust model of its geometric and electronic properties. This detailed understanding is critical for harnessing its reactivity in organic synthesis and for rationally designing novel derivatives with enhanced biological or material properties, making this guide an essential tool for professionals in the chemical and pharmaceutical sciences.

References

- 1. Molecular structure and electron distribution of this compound: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1124-33-0: this compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular structure and electron distribution of this compound: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [oc-praktikum.de]

The Nitro Group as a Versatile Handle: An In-depth Technical Guide to the Reactivity of 4-Nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropyridine (B72724) N-oxide is a pivotal intermediate in synthetic organic chemistry, particularly in the preparation of substituted pyridines, which are ubiquitous scaffolds in pharmaceuticals and functional materials. The presence of the N-oxide and the nitro group profoundly influences the electronic properties of the pyridine (B92270) ring, rendering the C4 position highly susceptible to nucleophilic attack and the nitro group itself amenable to reduction. This technical guide provides a comprehensive overview of the reactivity of the nitro group in 4-nitropyridine N-oxide, focusing on nucleophilic aromatic substitution and reduction reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

The pyridine N-oxide moiety, in conjunction with a nitro group at the 4-position, creates a unique electronic environment within the aromatic ring. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions. Conversely, the nitro group is a strong electron-withdrawing group. This push-pull electronic effect makes the 4-position exceptionally electrophilic and activates the nitro group as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a diverse array of 4-substituted pyridine derivatives. This guide will delve into these two primary modes of reactivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most significant aspect of the reactivity of this compound is the facile displacement of the nitro group by a variety of nucleophiles. This SNAr reaction provides an excellent method for the preparation of various 4-substituted pyridine-N-oxides, which can be subsequently deoxygenated to the corresponding pyridines.[1][2]

Logical Workflow for SNAr Reactions

Caption: General workflow for the synthesis of 4-substituted pyridines via SNAr of this compound.

Quantitative Data for SNAr Reactions

| Nucleophile/Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Concentrated HCl | 4-Chloropyridine (B1293800) N-oxide | 160°C, 4 hours (sealed tube) or reflux, 24 hours | 80 | [1] |

| Acetyl chloride | 4-Chloropyridine N-oxide | Warming to ~50°C, 30 min | 55 | [3] |

| Concentrated HBr | 4-Bromopyridine N-oxide | Not specified | - | [1] |

| Sodium Ethoxide in Ethanol | 4-Ethoxypyridine N-oxide | Not specified | - | [1] |

| Alkaline H₂O₂ | 4-Hydroxypyridine N-oxide | Temperature not exceeding 50°C | - | [4] |

Detailed Experimental Protocols

Synthesis of 4-Chloropyridine N-oxide from this compound with HCl [1]

-

Materials: this compound, 25% aqueous hydrochloric acid.

-

Procedure: 1 g of this compound is heated in a sealed tube with 20 ml of 25% aqueous hydrochloric acid solution for 4 hours at 160°C. Alternatively, the mixture can be boiled under reflux for 24 hours. Upon opening the sealed tube, nitrous gas will escape. The liquid is then evaporated to dryness in vacuo. The residue is neutralized with aqueous ammonia, and the mixture is evaporated again. The resulting solid is extracted with benzene (B151609) to yield 4-chloropyridine N-oxide.

Synthesis of 4-Chloropyridine N-oxide from this compound with Acetyl Chloride [3]

-

Materials: this compound, acetyl chloride, ice-water, sodium carbonate, chloroform (B151607), acetone.

-

Procedure: 8 g of this compound is introduced in small portions into 40 ml of acetyl chloride in a flask fitted with a reflux condenser. A vigorous reaction occurs after brief warming. The mixture is then warmed for 30 minutes at approximately 50°C, resulting in a crystalline mass. This mass is cautiously decomposed with ice-water. The mixture is made alkaline with sodium carbonate and extracted several times with chloroform. The chloroform extract is dried over sodium carbonate and evaporated to give the product, which is then crystallized from acetone.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to 4-aminopyridine (B3432731) and its derivatives, which are important in medicinal chemistry. Various reducing agents can be employed, leading to different reduction products depending on the reaction conditions.

Signaling Pathway for Nitro Group Reduction

Caption: Stepwise reduction pathway of this compound.

Quantitative Data for Reduction Reactions

| Reducing Agent | Product(s) | Reaction Conditions | Yield (%) | Reference |

| Iron / Acetic Acid | 4-Aminopyridine | Reflux | Quantitative | [5] |

| Iron / Hydrochloric Acid | 4-Aminopyridine | Not specified | 80-85 | [5] |

| Iron / 25-30% Sulfuric Acid | 4-Aminopyridine | Slow reaction | Better than HCl | [5] |

| TiCl₄ / SnCl₂ (1:2, 3 molar eq.) | 4-Aminopyridine | Not specified | - | [6] |

| TiCl₄ / SnCl₂ (1:1, 3 molar eq.) | 4,4'-Azodipyridine | Not specified | - | [6] |

| TiCl₄ / SnCl₂ (1:1, 2 molar eq.) | 4,4'-Azodipyridine N,N'-dioxide | Not specified | - | [6] |

| Catalytic Hydrogenation (Raney-Nickel) | 4-Aminopyridine (main), by-products | 160-170°C | - | [6] |

Detailed Experimental Protocols

Reduction of this compound with Iron and Acetic Acid [5]

-

Materials: this compound, iron powder, acetic acid, diethyl ether.

-

Procedure: this compound is reduced with iron and acetic acid at reflux temperature. The product, 4-aminopyridine, is isolated by continuous extraction with diethyl ether. This method is reported to give a quantitative yield.

Reduction of this compound with Iron and Hydrochloric Acid [5]

-

Materials: this compound, iron powder, hydrochloric acid, sodium carbonate, ethyl acetate.

-

Procedure: The reduction is carried out with iron and hydrochloric acid. After the reaction, the mixture is neutralized with sodium carbonate and filtered. The filtrate is then extracted with ethyl acetate. Removal of the solvent yields 4-aminopyridine. This method gives a yield of 80-85%, with by-products including 4-aminopyridine-N-oxide, 4-pyridone, and 4,4'-azopyridine.

Applications in Drug Development